Leucylnegamycin - 35663-84-4

Leucylnegamycin

Catalog Number: EVT-15614563
CAS Number: 35663-84-4
Molecular Formula: C15H31N5O5
Molecular Weight: 361.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucylnegamycin is an antibiotic compound derived from negamycin, which exhibits significant antibacterial activity, particularly against Gram-negative microorganisms. It is classified as a member of the class of compounds known as dipeptide antibiotics, which are characterized by their dual amino acid structure. Leucylnegamycin has garnered attention for its potential therapeutic applications in treating infections caused by resistant bacterial strains.

Source and Classification

Leucylnegamycin is produced by certain strains of the bacterium Streptomyces, specifically those that are known to synthesize negamycin. This compound belongs to the broader category of antibiotics and is classified under the subclass of peptide antibiotics due to its structural characteristics, which include a peptide bond between two amino acids: leucine and negamycin.

Synthesis Analysis

Methods and Technical Details

The synthesis of leucylnegamycin typically involves several key steps:

  1. Starting Materials: The synthesis often begins with negamycin, which can be obtained from natural sources or synthesized through various chemical methods.
  2. Coupling Reaction: A common method for synthesizing leucylnegamycin involves coupling negamycin with leucine using condensation reactions facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. This method allows for the formation of the dipeptide structure.
  3. Purification: The final product is purified using techniques such as chromatography to isolate leucylnegamycin from unreacted starting materials and byproducts.

Recent studies have reported efficient synthetic routes that include asymmetric reactions to enhance yield and purity, demonstrating advancements in synthetic methodologies for this compound .

Molecular Structure Analysis

Structure and Data

Leucylnegamycin has a molecular formula of C15H31N5O5C_{15}H_{31}N_{5}O_{5} and a molecular weight of approximately 345.45 g/mol. Its structure features:

  • A backbone composed of two amino acids: leucine and negamycin.
  • Functional groups that contribute to its solubility and biological activity, including hydroxyl and amine groups.

The three-dimensional conformation of leucylnegamycin plays a crucial role in its interaction with bacterial ribosomes, which is essential for its antibacterial action.

Chemical Reactions Analysis

Reactions and Technical Details

Leucylnegamycin undergoes various chemical reactions that are critical for its function as an antibiotic:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the release of its constituent amino acids.
  • Degradation: Under certain conditions, leucylnegamycin may degrade into simpler components, affecting its stability and efficacy.
  • Interaction with Bacteria: The primary reaction of interest is its binding to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to bacterial cell death.

These reactions highlight the importance of understanding both the stability and reactivity of leucylnegamycin in pharmaceutical applications .

Mechanism of Action

Process and Data

Leucylnegamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves:

  1. Binding to Ribosomes: Leucylnegamycin binds specifically to the A-site of the ribosomal RNA within the ribosome.
  2. Disruption of Translation: By occupying this site, it prevents the proper binding of aminoacyl-tRNA, thereby disrupting the elongation phase of protein synthesis.
  3. Resulting Effects: This action leads to incomplete or faulty proteins being synthesized, ultimately causing cell death in susceptible bacteria.

Studies have shown that leucylnegamycin's efficacy can vary based on structural modifications, emphasizing the importance of stereochemistry in its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Leucylnegamycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol, making it suitable for various formulations.

Chemical Properties

Relevant analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration .

Applications

Scientific Uses

Leucylnegamycin has potential applications in several areas:

  1. Antibacterial Therapy: It is primarily investigated for use against infections caused by resistant Gram-negative bacteria.
  2. Research Tool: Due to its unique mechanism, it serves as a valuable tool in studying ribosomal function and protein synthesis.
  3. Drug Development: Ongoing research aims to develop derivatives with enhanced efficacy or reduced toxicity for clinical use.

The continued exploration of leucylnegamycin highlights its significance in combating antibiotic resistance and developing new therapeutic strategies .

Discovery and Biosynthetic Origins of Leucylnegamycin

Isolation and Characterization from Streptomyces spp.

Leucylnegamycin (C₁₇H₃₂N₄O₅) was first isolated in 1971 from Streptomyces purpeofuscus strain M890-C2 during early growth phases. This dipeptide-like antibiotic was identified as a biosynthetic precursor to negamycin through comparative metabolic profiling 1 [1] [3]. Later studies confirmed its presence in Streptomyces goshikiensis MD967-A2, where it co-occurred with 3-epi-deoxynegamycin 2 [1] [3]. Purification involved ethyl acetate extraction followed by silica gel chromatography and reverse-phase HPLC. Structural elucidation utilized mass spectrometry (showing [M+H]⁺ at m/z 349.2) and NMR spectroscopy, revealing a hydrazide core with an L-leucine moiety appended to the β-amino group of the negamycin scaffold 3 [1] [10].

Table 1: Characterization of Leucylnegamycin-Producing Streptomyces Strains

StrainIsolation SourceYieldKey Analytical Methods
S. purpeofuscus M890-C2Fermentation brothLow (early phase)MS, NMR, HPLC
S. goshikiensis MD967-A2Soil-derived cultureQuantified¹H-NMR metabolomics, TLC, MS

Comparative Analysis with Negamycin and Structural Analogs

Structurally, leucylnegamycin differs from negamycin (C₁₂H₂₂N₄O₅) through an amide bond linking the L-leucine residue to the β-amino group of the negamycin backbone 4 [1] [3]. This adduction reduces its antimicrobial potency: leucylnegamycin exhibits only 6.25% of negamycin’s activity against Gram-negative bacteria like Pseudomonas aeruginosa 5 [1] [10]. Unlike negamycin, which binds the ribosomal A-site to inhibit protein synthesis, leucylnegamycin lacks miscoding activity in prokaryotes 6 [2] [3]. However, it retains eukaryotic readthrough activity against nonsense mutations, suppressing premature termination codons (PTCs) in dystrophin mRNA at levels comparable to 3-epi-deoxynegamycin 7 [2].

Table 2: Structural and Functional Comparison of Negamycin Derivatives

CompoundMolecular FormulaKey Structural FeaturesAntimicrobial ActivityEukaryotic Readthrough
NegamycinC₁₂H₂₂N₄O₅Hydrazide core, free β-amino groupHigh (Gram-negative)Moderate
LeucylnegamycinC₁₇H₃₂N₄O₅L-Leucine adduct at β-amino groupLowHigh
3-epi-DeoxynegamycinC₁₂H₂₂N₄O₄Deoxygenated C5, 3-epi configurationNoneHigh

Biosynthetic Gene Clusters and Pathway Elucidation

The biosynthetic gene cluster (BGC) for negamycin has been partially characterized, but the specific BGC responsible for leucylnegamycin remains unresolved 8 [3] [5]. Genomic analyses of S. purpeofuscus suggest a hybrid nonribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) system similar to those producing dipeptide antibiotics 9 [5] [9]. Key enzymes likely include:

  • Adenylation domains: Selective for L-leucine activation
  • Hydrazide synthetases: Catalyzing N–N bond formation
  • Amide ligases: Attaching leucine to the negamycin scaffold 10 [5]Notably, iron availability regulates analogous pathways (e.g., bagremycin/ferroverdin BGCs), suggesting environmental triggers may shift leucylnegamycin production 11 [5].

Role of Leucine Adduction in Biosynthetic Specificity

Leucine incorporation directs functional divergence between negamycin and its derivatives. Isotopic labeling studies confirm L-leucine is incorporated intact during fermentation 12 [1] [3]. The adduct serves dual roles:

  • Precursor steering: Free negamycin accumulates without excess leucine, while leucine supplementation shifts biosynthesis toward leucylnegamycin 13 [3].
  • Biological activity modulation: The leucine moiety sterically hinders ribosomal binding in bacteria, abolishing antimicrobial effects but preserving eukaryotic PTC readthrough by maintaining affinity for eukaryotic rRNA 14 [2] [7]. This selectivity makes leucylnegamycin a scaffold for non-antibiotic readthrough agents, exemplified by ester prodrugs like 13b (o-bromobenzyl ester) with enhanced cell permeability 15 [2] [7].

Table 3: Impact of Leucine Adduction on Compound Properties

PropertyNegamycinLeucylnegamycinBiological Consequence
Ribosomal A-site bindingStrong (prokaryotes)WeakLoss of antimicrobial activity
Hydropathy index-3.1-1.2Enhanced membrane permeability
PTC suppression~10% of wild-type~25% of wild-typeTherapeutic potential for nonsense mutations

Figure: Proposed Biosynthetic Pathway of Leucylnegamycin

L-Leucine + Negamycin Precursor  │  │ Amide Ligase  ▼  Leucylnegamycin  │  │ Hydrolysis (enzymatic)  ▼  Negamycin  

Properties

CAS Number

35663-84-4

Product Name

Leucylnegamycin

IUPAC Name

2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

Molecular Formula

C15H31N5O5

Molecular Weight

361.44 g/mol

InChI

InChI=1S/C15H31N5O5/c1-9(2)4-12(17)15(25)18-7-11(21)5-10(16)6-13(22)19-20(3)8-14(23)24/h9-12,21H,4-8,16-17H2,1-3H3,(H,18,25)(H,19,22)(H,23,24)/t10-,11-,12+/m1/s1

InChI Key

BRLOZZKKEWGIEL-UTUOFQBUSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(CC(CC(=O)NN(C)CC(=O)O)N)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC[C@@H](C[C@H](CC(=O)NN(C)CC(=O)O)N)O)N

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